Moderate hQC Inhibitory Potency Defines a Distinct SAR Niche Between Screening Hits and Optimized Leads
The target compound demonstrates a Ki of 890 nM against human glutaminyl cyclase [1]. In the same fluorometric assay using Gln-AMC as substrate, the 3,4-dimethoxyphenyl analog PBD-150 (compound 53) achieves a Ki of 60 nM [2], while the 5-methylimidazole analog achieves a Ki of 32 nM [3]. This places the target compound's potency squarely between the initial screening hits (imidazole, Ki ~ 700 µM; compound 2, Ki ~ 2.8 µM) and the highly optimized leads, representing a roughly 15-fold reduction in potency relative to the library's most potent thiourea [4].
| Evidence Dimension | Human glutaminyl cyclase (hQC) inhibition constant |
|---|---|
| Target Compound Data | Ki = 890 nM |
| Comparator Or Baseline | PBD-150 (3,4-dimethoxy analog): Ki = 60 nM; 5-methylimidazole analog (US9656991): Ki = 32 nM; Compound 2 (screening hit): Ki ~ 2.8 µM |
| Quantified Difference | 14.8-fold weaker than PBD-150; 27.8-fold weaker than the 5-methylimidazole analog; ~3.1-fold more potent than the initial screening hit |
| Conditions | Fluorometric assay using Gln-AMC as substrate and pyroglutamyl peptidase as auxiliary enzyme (BindingDB Assay ID 1) |
Why This Matters
This intermediate potency profile is ideal for SAR probe studies where a partial reduction in target engagement is required to dissect on-target vs. off-target effects, without the confounding complete inhibition of high-potency leads.
- [1] BindingDB. BDBM7908: Ki = 890 nM for Human Glutaminyl-peptide cyclotransferase. View Source
- [2] BindingDB. BDBM7918: PBD-150. Ki = 60 nM for Human Glutaminyl-peptide cyclotransferase. View Source
- [3] BindingDB. BDBM309889: Ki = 32 nM for Human Glutaminyl-peptide cyclotransferase; IC50 = 409 nM. View Source
- [4] Buchholz M, et al. J Med Chem. 2006;49(2):664-77. Imidazole Ki ~ 700 µM; compound 2 Ki ~ 2.8 µM; library optimization achieved 2 orders of magnitude improvement. View Source
